molecular formula C7H8N4 B3073723 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1018143-51-5

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B3073723
CAS No.: 1018143-51-5
M. Wt: 148.17 g/mol
InChI Key: BWEDESALKLSRMT-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include N,N-dimethylformamide-dimethylacetal (DMF-DMA) for condensation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidiabetic Properties

One of the most notable applications of 2-methylpyrazolo[1,5-a]pyrimidin-6-amine is in the development of antidiabetic medications. This compound serves as a key intermediate in the synthesis of Anagliptin (also known as Arna row spit of fland), a DPP-IV inhibitor approved for treating type II diabetes. Anagliptin works by enhancing insulin secretion and decreasing glucagon levels, thus improving glycemic control .

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The scaffold has been associated with selective inhibition of certain protein targets involved in cancer progression. Studies have shown that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways .

Other Biological Activities

In addition to its antidiabetic and anticancer effects, this compound has been investigated for other biological activities, such as:

  • Antileukemic effects
  • Antipyretic properties
  • Antiparasitic activity

These diverse activities suggest that this compound may have broader implications in pharmacology and therapeutic applications .

Synthesis Optimization

A study highlighted an optimized synthetic method for this compound that achieved over 70% yield using environmentally friendly reagents and conditions conducive to large-scale production. This method enhances accessibility for further research and development in pharmaceutical applications .

Biological Evaluation

Several studies have evaluated the biological activity of this compound derivatives against various cancer cell lines. Results indicated that modifications to the structure could significantly enhance anticancer efficacy while reducing toxicity profiles compared to existing treatments .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntidiabeticKey intermediate for DPP-IV inhibitor Anagliptin
AnticancerInduces apoptosis; inhibits tumor growth
Other Biological ActivitiesAntileukemic, antipyretic, antiparasitic effects
Synthesis YieldOver 70% yield using optimized methods

Comparison with Similar Compounds

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

These compounds share similar core structures but differ in their substituents, which influence their chemical and physical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.

Biological Activity

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrazolo and pyrimidine ring system. Its molecular formula is C7H8N4C_7H_8N_4 with a molecular weight of approximately 148.17 g/mol. The unique structural characteristics contribute to its pharmacological properties.

The biological activity of this compound primarily involves inhibition of specific kinases:

  • IRAK4 Inhibition : This compound has been identified as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in inflammatory processes and cancer progression .
  • Cyclin-dependent Kinases (CDKs) : Similar pyrazolo derivatives have shown potential in targeting CDKs that are essential for cell cycle regulation .

Biological Activity Overview

The following table summarizes the notable biological activities associated with this compound and related compounds:

Compound NameStructure TypeNotable Activity
This compoundPyrazolo derivativeIRAK4 inhibition
Pyrazolo[3,4-d]pyrimidine derivativesPyrazolo derivativeCDK2 inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineTriazolo derivativeAnticancer activity

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting IRAK4, leading to reduced cytokine production .
  • Anticancer Properties : Investigations into its anticancer activity have shown that it can induce apoptosis in cancer cells through CDK inhibition .
  • Pharmacokinetics : Studies focusing on the pharmacokinetic profile reveal that compounds in this class exhibit varying solubility and metabolic stability, which are critical for their efficacy as therapeutic agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Multi-Step Synthesis : Involves the construction of the pyrazole ring followed by functionalization to introduce the amine group.
  • One-Pot Reactions : Simplified methods that combine multiple steps into a single reaction vessel for efficiency .

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEDESALKLSRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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